molecular formula C10H9BrO B1441607 3-(2-Bromophenyl)cyclobutan-1-one CAS No. 918299-24-8

3-(2-Bromophenyl)cyclobutan-1-one

Cat. No.: B1441607
CAS No.: 918299-24-8
M. Wt: 225.08 g/mol
InChI Key: BZFDEJVKRZVLKW-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)cyclobutan-1-one is a cyclobutanone derivative featuring a 2-bromophenyl substituent at the 3-position of the cyclobutane ring. This compound is of interest in organic synthesis due to the strategic placement of the bromine atom, which enhances its utility in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals. The cyclobutanone core provides structural rigidity, while the bromine atom serves as a reactive site for further functionalization.

Properties

IUPAC Name

3-(2-bromophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFDEJVKRZVLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695286
Record name 3-(2-Bromophenyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918299-24-8
Record name 3-(2-Bromophenyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Bromophenyl)cyclobutan-1-one involves the following steps:

    Starting Materials: The synthesis typically begins with 2-bromobenzaldehyde and cyclobutanone.

    Reaction Conditions: A base such as potassium carbonate is used in the presence of a solvent like dimethylformamide (DMF).

    Procedure: The 2-bromobenzaldehyde undergoes a nucleophilic addition with cyclobutanone, followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding phenylcyclobutanone.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: 2-bromobenzoic acid or 2-bromobenzophenone.

    Reduction: Phenylcyclobutanone.

    Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Bromophenyl)cyclobutan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine substituent can participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(2-Bromophenyl)cyclobutan-1-one and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position Purity CAS Number Key Features/Applications Source
This compound C₁₀H₉BrO 225.09 2-Bromophenyl Cyclobutane N/A Not provided Reactive bromine for Suzuki couplings; potential pharmaceutical intermediate. N/A
3-(3-Chlorophenyl)cyclobutan-1-one C₁₀H₉ClO 180.63 3-Chlorophenyl Cyclobutane 95+% 152714-08-4 Chlorine substituent enables nucleophilic substitutions; used in materials science.
3-(Pyridin-2-yl)cyclobutan-1-one C₉H₉NO 147.17 Pyridin-2-yl Cyclobutane ≥97% 1080636-50-5 Nitrogen-rich heterocycle enhances coordination chemistry; ligand in catalysis.
3-(Benzyloxy)cyclobutan-1-one C₁₁H₁₂O₂ 176.21 Benzyloxy Cyclobutane Not specified 30830-27-4 Ether group allows deprotection under acidic conditions; intermediate in organic synthesis.

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The bromine atom in this compound offers superior leaving-group capability compared to chlorine in 3-(3-Chlorophenyl)cyclobutan-1-one, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • The pyridinyl substituent in 3-(Pyridin-2-yl)cyclobutan-1-one introduces aromatic nitrogen, enabling hydrogen bonding and metal coordination, which is absent in halogenated analogs .

Molecular Weight and Physicochemical Properties :

  • Bromine’s higher atomic mass contributes to the larger molecular weight of this compound (225.09 g/mol) vs. 3-(3-Chlorophenyl)cyclobutan-1-one (180.63 g/mol). This difference may influence solubility and melting points, though exact data for the brominated compound is unavailable.

Applications in Synthesis: Halogenated Derivatives: Both bromo- and chloro-substituted cyclobutanones are valued as intermediates in drug discovery. For example, the chloro analog (CAS 152714-08-4) is utilized in materials science for its stability and reactivity . Heteroaromatic Derivatives: The pyridinyl variant (CAS 1080636-50-5) is employed in catalysis and medicinal chemistry due to its ability to coordinate transition metals . Ether Derivatives: 3-(Benzyloxy)cyclobutan-1-one (CAS 30830-27-4) serves as a protected ketone, with the benzyloxy group cleavable under hydrogenolysis or acidic conditions .

Research Findings and Trends

  • Synthetic Utility: Brominated cyclobutanones are increasingly used in fragment-based drug design, leveraging their compact, strained rings for target binding .
  • Hydrogen Bonding: The bromophenyl group may influence supramolecular assembly via weak C–Br···O interactions, a phenomenon observed in halogenated aromatics (cf. ).

Biological Activity

3-(2-Bromophenyl)cyclobutan-1-one is a cyclobutane derivative characterized by the presence of a bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 918299-24-8
  • Molecular Formula: C10H9BrO

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives against Mycobacterium tuberculosis, compounds similar to this compound showed promising activity with Minimum Inhibitory Concentrations (MICs) ranging from 3.4 µM to over 20 µM depending on structural modifications .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A structure-activity relationship (SAR) study highlighted that modifications in the bromophenyl group could enhance cytotoxic effects against various cancer cell lines. For instance, the introduction of additional halogen substituents significantly increased the compound's potency against breast and lung cancer cell lines .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Cell Cycle Arrest: It has been suggested that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial activity.

Study on Antimicrobial Efficacy

A recent study conducted a high-throughput screening of various cyclobutane derivatives against Mycobacterium tuberculosis. The results indicated that derivatives with a bromine substituent at the ortho position exhibited enhanced activity compared to their non-brominated counterparts. This suggests that the presence of the bromine atom is crucial for the biological efficacy of these compounds .

Anticancer Activity Assessment

In vitro evaluations demonstrated that this compound significantly inhibited the growth of several cancer cell lines. The study reported an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cells, indicating strong potential for further development as an anticancer agent .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMycobacterium tuberculosis3.4 µM
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerA549 (Lung Cancer)12 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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